UDP-N-acetylmuramoyl-L-alanine

Description

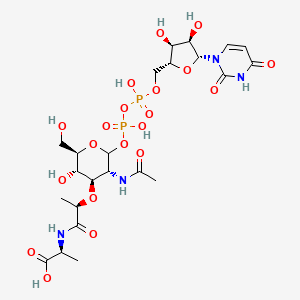

Structure

2D Structure

Properties

Molecular Formula |

C23H36N4O20P2 |

|---|---|

Molecular Weight |

750.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22?/m0/s1 |

InChI Key |

NTMMCWJNQNKACG-CPDMUANVSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Origin of Product |

United States |

Enzymatic Synthesis of Udp N Acetylmuramoyl L Alanine: Uridine Diphosphate N Acetylmuramate:l Alanine Ligase Murc

Substrate-Product Relationship in MurC Catalysis

The enzymatic reaction catalyzed by MurC involves three substrates and yields three products. The substrates are adenosine (B11128) triphosphate (ATP), UDP-N-acetylmuramate (UDP-MurNAc), and L-alanine. preprints.org The enzyme orchestrates the formation of a peptide bond between the carboxyl group of the muramic acid moiety of UDP-MurNAc and the amino group of L-alanine. This process is coupled with the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The final product of this ligation is UDP-N-acetylmuramoyl-L-alanine. preprints.orgnih.gov

ATP + UDP-N-acetylmuramate + L-alanine ⇌ ADP + Phosphate + this compound preprints.org

This reaction is reversible; however, the forward reaction is favored under physiological conditions. oup.com

Biochemical Mechanism of MurC-Mediated Ligation

The ligation of L-alanine to UDP-MurNAc by MurC follows a well-defined, two-step biochemical mechanism that is characteristic of the Mur ligase family. oup.com

The addition of L-alanine is strictly dependent on the presence of ATP, which provides the necessary energy for the formation of the new peptide bond. ebi.ac.ukpreprints.org The binding of the substrates to the enzyme is thought to occur in a specific order, with ATP binding first, followed by UDP-MurNAc, and finally L-alanine. preprints.org This ordered binding ensures the proper positioning of the substrates within the active site for catalysis to occur.

A key feature of the MurC-catalyzed reaction is the formation of a high-energy acyl phosphate intermediate. ebi.ac.ukoup.com In this proposed mechanism, the γ-phosphate group of ATP is transferred to the carboxyl group of the muramic acid residue of UDP-MurNAc. acs.org This activation step forms an acyl phosphate intermediate and releases ADP. oup.com

Evidence for this acyl phosphate intermediate comes from several experimental approaches, including:

Isotope exchange studies: These experiments have demonstrated the transfer of an oxygen atom from the carboxylate of UDP-MurNAc to the inorganic phosphate product. acs.org

Borohydride trapping: This technique has been used to trap the reactive acyl-phosphate intermediate, providing direct evidence of its formation. nih.govsci-hub.se

Following its formation, the acyl phosphate intermediate is susceptible to nucleophilic attack by the amino group of L-alanine. This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the final product, this compound, and releases inorganic phosphate. nih.gov

ATP-Dependent L-alanine Addition

Enzyme Kinetics and Catalytic Parameters of MurC

The catalytic efficiency of MurC is described by its kinetic parameters, which have been determined for the enzyme from various bacterial species. These parameters provide insights into the enzyme's affinity for its substrates and its catalytic turnover rate.

The Michaelis constant (K_m) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), reflecting the enzyme's affinity for its substrate. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

The kinetic parameters for MurC from different organisms show some variability, reflecting adaptations to their specific physiological contexts.

| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| Escherichia coli | UDP-MurNAc | 100 | - | uniprot.org |

| L-alanine | 20 | - | uniprot.org | |

| ATP | 450 | - | uniprot.org | |

| Verrucomicrobium spinosum | UDP-MurNAc | 90 | - | frontiersin.org |

| L-alanine | 25 | - | frontiersin.org | |

| ATP | 470 | - | frontiersin.org | |

| Escherichia coli (Mpl) | UDP-MurNAc | 250 | 4.83 | asm.org |

| L-alanine | 20 | - | asm.org | |

| ATP | 190 | - | asm.org |

Note: The k_cat value for E. coli Mpl is presented in min⁻¹ in the source and has been converted to s⁻¹ for consistency. The table is interactive and can be sorted by column.

The catalytic activity of MurC is significantly influenced by the presence of divalent cations and environmental factors such as pH and temperature.

Cationic Cofactors: MurC has an absolute requirement for divalent cations for its activity. plos.org Magnesium ions (Mg²⁺) are typically the most effective cofactors, with optimal concentrations reported to be around 10-20 mM. frontiersin.orgnih.gov Manganese ions (Mn²⁺) can also support activity, sometimes to a level comparable to Mg²⁺. plos.org These cations are believed to play a role in binding ATP and stabilizing the negatively charged phosphate groups during the reaction.

Environmental Conditions: The enzymatic activity of MurC is also sensitive to pH and temperature.

pH: The optimal pH for MurC activity is generally in the alkaline range, typically between 8.0 and 9.0. uniprot.orgplos.orgnih.gov

Temperature: The optimal temperature for MurC activity varies between different bacterial species but is often in the range of 35-46°C. uniprot.orgfrontiersin.orgplos.org

Influence of Cationic Cofactors and Environmental Conditions

Structural Biology of MurC

The structural understanding of MurC has been greatly advanced by X-ray crystallography, revealing a complex and dynamic protein architecture essential for its function.

Overall Architecture and Multi-Domain Organization

The three domains are:

N-terminal domain (Domain 1): This domain is responsible for binding the UDP-N-acetylmuramic acid (UNAM) substrate. researchgate.netresearchgate.net It features a fold reminiscent of a dinucleotide-binding or Rossmann fold. nih.gov

Central domain (Domain 2): This domain is the primary binding site for ATP. researchgate.netresearchgate.net

C-terminal domain (Domain 3): This domain is involved in binding the amino acid substrate, L-alanine. researchgate.netresearchgate.net

This multi-domain organization allows for the precise positioning of the three substrates—UNAM, ATP, and L-alanine—at the interfaces between the domains, creating the active site necessary for catalysis. rcsb.org

Specific Binding Sites for Uridine Diphosphate N-acetylmuramic acid (UNAM), L-alanine, and ATP

The binding of the substrates occurs at the interfaces of the three domains:

UNAM Binding Site: The N-terminal domain binds the UDP portion of the UNAM substrate. rcsb.org A glycine-rich loop between the first β-sheet and the first α-helix of this domain makes contact with the phosphate groups of UDP. nih.gov

ATP Binding Site: The ATP-binding site is located at the interface between the central and C-terminal domains. nih.govrcsb.org Key interactions with the adenine (B156593) ring and the α- and β-phosphates are provided by residues from the central domain. nih.gov Two divalent metal ions, typically Mg²⁺ or Mn²⁺, are required for ATP binding and the subsequent catalytic activity. researchgate.net

L-alanine Binding Site: The C-terminal domain is responsible for positioning the L-alanine substrate. rcsb.org The alanine (B10760859) is oriented through interactions with the positively charged side chains of two arginine residues and its own negatively charged carboxyl group. rcsb.org In Staphylococcus aureus, the residue His343 within a shallow hydrophobic pocket is crucial for high-affinity binding to L-alanine. researchgate.net

Conformational Dynamics and Allosteric Transitions

The binding of substrates to MurC induces significant conformational changes, which are essential for its catalytic activity. nih.govresearchgate.net The enzyme transitions from an "open," inactive conformation in the absence of substrates to a "closed," active conformation upon substrate binding. oup.com This allosteric regulation ensures that the catalytic reaction proceeds efficiently only when all necessary components are present. nih.govnumberanalytics.comnumberanalytics.comnih.gov The binding of ATP is believed to be the initial event that triggers the assembly of the active conformation. nih.gov The movement of the domains relative to each other allows for the proper orientation of the substrates for the ligation reaction. researchgate.net

Dimerization Motif and its Structural Implications

Analysis of MurC sequences and crystal structures has identified a "dimerization motif" in nearly half of the known MurC enzymes, including that of E. coli. nih.govresearchgate.net In the E. coli MurC crystal structure, the enzyme exists as a dimer where loops from the central domain of one monomer interlock with loops from the N-terminal domain of the other. researchgate.net A specific PFYG motif (residues 222-225 in E. coli MurC) is involved in this dimerization, where Phe223 and Tyr224 from one monomer interact with a hydrophobic pocket on the other. plos.orgresearchgate.net However, in solution, E. coli MurC exists in a dynamic equilibrium between monomeric and dimeric forms, with both being active. plos.org This suggests that dimerization may play a regulatory role or contribute to the stability of the enzyme under certain conditions. The residues involved in dimerization in E. coli MurC are not conserved in all Mpl (murein peptide ligase) proteins, indicating a different mode of oligomerization may exist for those enzymes. osti.gov

Udp N Acetylmuramoyl L Alanine As a Substrate for Downstream Peptidoglycan Ligases

Role in UDP-N-acetylmuramoyl-L-alanine:D-glutamate Ligase (MurD) Activity

This compound is the specific substrate for MurD, a cytoplasmic enzyme that plays a pivotal role in the biosynthesis of peptidoglycan in virtually all eubacteria. embopress.orgnih.gov The linkage formed by the action of MurD, L-Ala-D-Glu, is a conserved feature in the peptidoglycan of these organisms. embopress.org

MurD Catalytic Reaction: D-Glutamate Addition

ATP + this compound + D-glutamate ⇌ ADP + phosphate (B84403) + UDP-N-acetylmuramoyl-L-alanyl-D-glutamate wikipedia.org

This reaction results in the formation of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG), which then serves as the substrate for the next ligase in the pathway, MurE. pdbj.orgnih.gov The activity of MurD is dependent on the presence of ATP and is stimulated by magnesium ions. uniprot.orgplos.org

Proposed Reaction Mechanism: Acyl-Phosphate Intermediate and Nucleophilic Attack

The catalytic mechanism of MurD is proposed to proceed through a two-step process. embopress.orgresearchgate.net The first step involves the phosphorylation of the C-terminal carboxylate of the L-alanine moiety of UMA by the γ-phosphate of ATP. embopress.orgresearchgate.net This reaction forms a high-energy acyl-phosphate intermediate. embopress.orgpdbj.orgnih.govresearchgate.net

In the second step, the amino group of the incoming D-glutamate molecule performs a nucleophilic attack on the carbonyl carbon of the acyl-phosphate intermediate. embopress.orgpdbj.orgnih.gov This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the final product, UMAG, along with ADP and inorganic phosphate. embopress.orgnih.govresearchgate.net The enzyme stabilizes this tetrahedral intermediate, thereby lowering the activation energy of the reaction. embopress.org

Kinetic Characterization of MurD Activity

Kinetic studies of MurD from Escherichia coli have provided insights into its substrate affinity. The apparent Michaelis constant (KM) for UMA has been determined to be 6.0 ± 0.8 μM. acs.org For the other substrates, D-glutamate and ATP, the KM,app values are 95 ± 9 μM and 90 ± 7 μM, respectively. acs.org In Mycobacterium tuberculosis, the optimal concentrations for ATP and the UDP-sugar substrate for steady-state kinetics were found to be 1000 µM and 200 µM, respectively. plos.org It has been suggested that the kinetic mechanism of MurD is ordered, with ATP binding first, followed by UMA, and finally D-glutamate, although some studies suggest the mechanism may be more flexible. plos.org

| Substrate | Organism | Apparent KM (μM) |

| This compound (UMA) | Escherichia coli | 6.0 ± 0.8 |

| D-glutamate | Escherichia coli | 95 ± 9 |

| ATP | Escherichia coli | 90 ± 7 |

Structural Insights into MurD-Substrate and MurD-Product Complexes

Three-Domain Architecture and Nucleotide-Binding Folds (Rossmann, Mononucleotide)

The crystal structure of MurD from E. coli reveals a multi-domain protein architecture. embopress.orgnih.gov The enzyme is composed of three distinct domains: an N-terminal domain, a central domain, and a C-terminal domain. embopress.orgosti.govmdpi.com The topologies of these domains are reminiscent of nucleotide-binding folds. embopress.orgnih.gov The N-terminal and C-terminal domains exhibit a dinucleotide-binding fold, also known as a Rossmann fold, while the central domain possesses a mononucleotide-binding fold similar to that found in the GTPase family of proteins. embopress.orgnih.gov This three-domain structure is a common feature among the Mur ligase family. ebi.ac.ukmdpi.com

Identification of Substrate (UMA, ATP, D-Glutamate) Binding Pockets

Structural studies of MurD in complex with its substrates and products have elucidated the locations of their respective binding sites. embopress.orgresearchgate.netosti.govmdpi.com The binding of UMA occurs in a cleft situated between the N-terminal domain and the central domain. embopress.org The UDP portion of UMA binds to the N-terminal domain. researchgate.net

The ATP binding site is located in a highly conserved region within the central domain, featuring a characteristic glycine-rich loop (P-loop). embopress.orgtandfonline.com The reactive part of UMA and the incoming ATP molecule approach the active site from opposite sides of a cleft between the central and C-terminal domains. embopress.orgresearchgate.net The D-glutamate binding site is found within the C-terminal domain. tandfonline.com The binding of substrates induces a conformational change in the enzyme, a "closing" of the structure, which is thought to be necessary for catalysis. plos.org

Ligand-Induced Conformational Changes and Domain Rearrangements

The catalytic activity of this compound:D-glutamate ligase (MurD) is intricately linked to significant conformational changes induced by the binding of its substrates. plos.orgnih.gov MurD is composed of three distinct domains: an N-terminal domain, a central ATP-binding domain, and a C-terminal domain. proteopedia.orgrcsb.org Structural studies, primarily through X-ray crystallography, have revealed that these domains undergo substantial rearrangements upon ligand binding, transitioning the enzyme between "open" and "closed" conformations. rcsb.orgnih.gov

In its unbound or apo state, MurD typically adopts an open conformation. nih.govrcsb.org However, the binding of substrates, namely ATP and this compound (UMA), triggers a large rigid-body rotation of the C-terminal domain towards the other two domains. rcsb.orgnih.gov This movement effectively closes the active site cleft, bringing key catalytic residues into the proper orientation for the chemical reaction to proceed. plos.orgnih.gov The binding of the UMA substrate occurs in a cleft situated between the N-terminal and central domains. embopress.org

Interestingly, research has shown that substrate binding is not the sole trigger for these conformational shifts. plos.orgnih.gov Studies have identified intermediate conformations of MurD even in the absence of ligands, suggesting an inherent flexibility within the enzyme's structure. plos.orgnih.gov This intrinsic dynamism may be crucial for its cellular function, allowing for a more fluid and regulated catalytic process. nih.gov The transition from the open to the closed state is a key event, as it is required for the formation of a competent active site. nih.gov The comparison of multiple crystal structures has elucidated the regions of the enzyme that are most affected by the binding of UMA, ATP, and the incoming amino acid, D-glutamate. rcsb.org These detailed structural insights are pivotal for understanding the complete enzymatic mechanism of MurD. rcsb.org

Role of Metal Ions (Mg²⁺, Mn²⁺) in Catalysis

The catalytic activity of Mur ligases, including MurD, is dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) and manganese (Mn²⁺) being the most physiologically relevant. oup.comresearchgate.net These metal ions play a crucial role in the catalytic mechanism, primarily by facilitating the binding of ATP and participating in the stabilization of transition states. researchgate.netcatalysis.blog

The reaction catalyzed by MurD, like other Mur ligases, proceeds through the formation of an acyl-phosphate intermediate. nih.govoup.com This is achieved by the attack of the carboxyl group of the UDP-precursor on the γ-phosphate of ATP. oup.com The divalent metal ion, typically Mg²⁺, coordinates with the ATP molecule, neutralizing the negative charges on the phosphate groups and making the γ-phosphate more susceptible to nucleophilic attack. catalysis.blog This interaction is essential for the proper positioning of ATP within the active site and for catalysis to occur. researchgate.net

While both Mg²⁺ and Mn²⁺ can support the enzymatic activity, their efficiencies can differ. For instance, in some related enzymatic systems, Mn²⁺ has been shown to enhance catalytic efficiency, albeit sometimes at the cost of structural stability, when compared to Mg²⁺. chemrxiv.org The concentration of these metal ions is also a critical factor. Studies on other enzymes have shown that optimal activity is achieved within a specific range of metal ion concentrations, with concentrations that are too high potentially leading to inhibition. nih.gov The specific roles and preferences for Mg²⁺ versus Mn²⁺ can be influenced by factors such as pH. nih.gov In the broader context of nucleotide-binding enzymes, the coordination of metal ions is a conserved and fundamental aspect of their catalytic cycle. osti.gov

Involvement in UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:Diaminopimelate Ligase (MurE) Activity

Following the action of MurD, the resulting UDP-N-acetylmuramoyl-L-alanyl-D-glutamate serves as the substrate for the next enzyme in the peptidoglycan biosynthesis pathway, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:diaminopimelate ligase, commonly known as MurE. researchgate.netosti.gov MurE is a crucial enzyme that catalyzes the ATP-dependent addition of a specific diamino acid to the D-glutamate residue of the nucleotide precursor. researchgate.netresearchgate.net This reaction represents a key step in the cytoplasmic synthesis of the peptidoglycan monomer. researchgate.netnih.gov

The MurE enzyme, like other Mur ligases, is essential for bacterial viability, making it an attractive target for the development of novel antibacterial agents. researchgate.netnih.gov Structurally, MurE is also a multi-domain protein. researchgate.netresearchgate.net The specificity of MurE for its amino acid substrate is a critical determinant of the final peptidoglycan structure and varies between different bacterial species. researchgate.netmicrobiologyresearch.org

MurE Catalysis: Addition of Diamino Acids (e.g., meso-Diaminopimelate or L-lysine)

The primary function of MurE is to incorporate the third amino acid into the growing peptide side chain of the peptidoglycan precursor. nih.gov The identity of this third amino acid is a significant point of variation in peptidoglycan structure across the bacterial kingdom. In most Gram-negative bacteria, as well as certain Gram-positive bacteria like Bacillus and Mycobacterium species, the amino acid added by MurE is meso-diaminopimelate (m-DAP). osti.govresearchgate.netmicrobiologyresearch.org In the majority of Gram-positive bacteria, such as Staphylococcus aureus, MurE incorporates L-lysine instead. researchgate.netmicrobiologyresearch.orguniprot.org

This high degree of substrate specificity is a hallmark of the MurE enzyme. researchgate.netnih.gov For example, the MurE from Escherichia coli is highly specific for m-DAP, while the S. aureus enzyme overwhelmingly prefers L-lysine. nih.gov This gatekeeping function ensures the correct amino acid is incorporated, which has profound implications for subsequent steps in cell wall synthesis, including the action of transpeptidases that cross-link the peptidoglycan chains. nih.gov The catalytic mechanism of MurE follows the general pattern of Mur ligases, involving the ATP-dependent formation of an acyl-phosphate intermediate followed by nucleophilic attack by the amino group of the incoming diamino acid. microbiologyresearch.org

Some MurE enzymes exhibit a degree of flexibility in their substrate recognition. For instance, the MurE from Thermotoga maritima can utilize both L-lysine and D-lysine, and to a lesser extent, meso-diaminopimelate. uniprot.org Similarly, the MurE from Verrucomicrobium spinosum shows a strong preference for meso-diaminopimelate but can also recognize other structurally related amino acids, albeit with much lower efficiency. nih.gov

Research Findings on MurE Substrate Specificity

| Bacterium | Preferred Diamino Acid | Other Accepted Substrates (Efficiency) |

| Escherichia coli | meso-Diaminopimelate | L-lysine (very low) |

| Staphylococcus aureus | L-lysine | L-ornithine (400-fold lower efficiency) uniprot.org |

| Thermotoga maritima | L-lysine | D-lysine (4-fold lower catalytic efficiency), meso-diaminopimelate (10-fold lower catalytic efficiency) uniprot.org |

| Verrucomicrobium spinosum | meso-Diaminopimelate | L-lysine, D,L-diaminopimelate, L,L-diaminopimelate (activity detected, but lower than with meso-diaminopimelate) nih.gov |

| Mycobacterium tuberculosis | meso-Diaminopimelate | N/A |

Participation in UDP-N-acetylmuramoyl-tripeptide:D-alanyl-D-alanine Ligase (MurF) Activity

The product of the MurE-catalyzed reaction, UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-diamino acid (UDP-MurNAc-tripeptide), proceeds as the substrate for the final cytoplasmic enzyme in this sequence, UDP-N-acetylmuramoyl-tripeptide:D-alanyl-D-alanine ligase, or MurF. researchgate.netosti.gov This enzyme is responsible for the addition of the D-alanyl-D-alanine dipeptide to the C-terminus of the tripeptide precursor. osti.govoup.com

The MurF-catalyzed reaction is a critical step as it completes the synthesis of the UDP-MurNAc-pentapeptide, the final nucleotide-sugar precursor for peptidoglycan synthesis. nih.govresearchgate.net Like its predecessors in the pathway, MurF is an ATP-dependent ligase and is essential for bacterial survival. researchgate.net The structure of MurF also consists of three domains, and it shares topological similarities with the other Mur ligases.

MurF Catalysis: Addition of D-Alanyl-D-alanine Dipeptide

The catalytic function of MurF is to ligate the pre-formed D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide. osti.govembopress.org This reaction involves the formation of a peptide bond between the carboxyl group of the diamino acid at the third position of the nucleotide precursor and the amino group of the N-terminal D-alanine of the dipeptide. oup.comoup.com The D-alanyl-D-alanine dipeptide itself is synthesized by another enzyme, D-alanine:D-alanine ligase (Ddl). researchgate.netembopress.org

The MurF enzyme exhibits specificity for the D-alanyl-D-alanine dipeptide, which is crucial for the subsequent transpeptidation reactions that cross-link the peptidoglycan layer. oup.com In some cases of antibiotic resistance, modifications to this dipeptide, such as the substitution of the terminal D-alanine with D-lactate, can still be accommodated by the MurF ligase, leading to the production of altered peptidoglycan precursors. oup.com The catalytic mechanism is consistent with other Mur ligases, involving ATP-dependent activation of the tripeptide's carboxyl group to form an acyl-phosphate intermediate, which is then attacked by the D-alanyl-D-alanine dipeptide. oup.com

Regulation and Cellular Context of Udp N Acetylmuramoyl L Alanine Metabolism

Genetic Regulation and Expression of Mur Ligases

The synthesis of the peptide stem of peptidoglycan is carried out by a series of four essential ATP-dependent enzymes known as the Mur ligases (MurC, MurD, MurE, and MurF). oup.comnih.gov These enzymes catalyze the sequential addition of L-alanine, D-glutamic acid, a diamino acid (like meso-diaminopimelic acid or L-lysine), and the dipeptide D-Ala-D-Ala to UDP-N-acetylmuramic acid (UDP-MurNAc). oup.complos.org The gene encoding the enzyme responsible for the addition of L-alanine, MurC, is a key focus of regulation. nih.gov

In many bacteria, the genes encoding the Mur ligases are located within a conserved region of the chromosome known as the dcw (division and cell wall) cluster. nih.govpnas.org This cluster often contains genes involved in both peptidoglycan synthesis and cell division, suggesting a coordinated regulation of these two fundamental processes. pnas.orgnih.gov The gene order within the dcw cluster is generally well-conserved, particularly in rod-shaped Gram-negative bacteria. pnas.org For instance, in Escherichia coli, the mur genes are part of a single operon, which also includes genes for other peptidoglycan synthesis enzymes and cell division proteins. nih.govpnas.org This co-localization and co-transcription ensure the coordinated expression of the proteins required for cell wall biosynthesis. plos.org

The expression of Mur ligases can also be regulated at the post-transcriptional and post-translational levels. For example, in Mycobacterium tuberculosis, the activities of all Mur synthetases are inhibited by higher concentrations of ATP and their UDP-sugar substrates, suggesting a feedback mechanism to control the rate of peptidoglycan biosynthesis. plos.orgnih.gov Furthermore, studies in Corynebacterium glutamicum have shown that the activity of MurC can be regulated by phosphorylation by serine/threonine protein kinases, representing another layer of control over this crucial metabolic pathway. nih.gov

Integration within Broader Amino Sugar and Nucleotide Sugar Metabolic Pathways

The pathway begins with the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate. wikipedia.org A series of enzymatic reactions then convert glucosamine-6-phosphate to UDP-GlcNAc. wikipedia.org The enzymes MurA and MurB then catalyze the conversion of UDP-GlcNAc to UDP-MurNAc, the direct substrate for the MurC ligase. pnas.orgmdpi.com The synthesis of UDP-N-acetylmuramoyl-L-alanine by the addition of L-alanine to UDP-MurNAc is therefore a critical juncture connecting central carbon metabolism with cell wall biosynthesis.

The integration of these pathways is crucial for maintaining cellular homeostasis. For instance, in Bacillus subtilis, the enzyme NagB, which converts glucosamine-6-phosphate to fructose-6-phosphate, acts as a key regulatory point, balancing the flow of metabolites between glycolysis and peptidoglycan synthesis. researchgate.net This ensures that the cell can allocate its resources appropriately based on its growth requirements.

Cross-Talk with D-Glutamine and D-Glutamate Metabolism

The metabolism of this compound is also closely intertwined with the metabolism of D-amino acids, particularly D-glutamine and D-glutamate. oup.comkegg.jpresearchgate.netontosight.airesearchgate.netpnas.org D-glutamate is the second amino acid added to the peptide stem of the peptidoglycan precursor, a reaction catalyzed by the MurD ligase. oup.comwikipedia.org

Bacteria can synthesize D-glutamate from its L-enantiomer, L-glutamate, through the action of a glutamate (B1630785) racemase. L-glutamate itself can be synthesized from L-glutamine by glutaminase (B10826351) or transported into the cell. D-glutamine can also be converted to D-glutamate by a glutaminase. The incorporation of D-glutamate into the peptidoglycan precursor is an essential step in the biosynthesis of a functional cell wall. ontosight.aiecmdb.ca

Pharmacological Relevance: Udp N Acetylmuramoyl L Alanine Pathway As an Antimicrobial Target

Rationale for Targeting Peptidoglycan Biosynthesis as an Antibacterial Strategy

Peptidoglycan is a vital polymer that forms a protective, mesh-like scaffold around the bacterial cytoplasmic membrane. asm.org This structure is indispensable for bacterial growth and survival, as it prevents lysis from osmotic pressure, maintains cell shape, and provides protection from environmental threats. asm.orgcrestonepharma.comlibretexts.org With the exception of mycoplasmas, all bacteria possess a peptidoglycan cell wall. asm.org The significant difference in peptidoglycan thickness is a primary determinant in the Gram classification of bacteria, with Gram-positive bacteria having a much thicker layer (20 to 80 nanometers) compared to Gram-negative bacteria (7 to 8 nanometers). wikipedia.org

The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm with the synthesis of precursors, their transport across the cell membrane, and subsequent polymerization into the cell wall. openlabnotebooks.orgasm.org The Mur ligases (MurC, MurD, MurE, and MurF) are ATP-dependent enzymes that play a critical role in the cytoplasmic steps of this pathway by sequentially adding amino acids to form a pentapeptide chain. openlabnotebooks.orgnih.gov This process is essential for the formation of the complete peptidoglycan monomer. ox.ac.uk

Given that the peptidoglycan biosynthesis pathway and the Mur ligases are essential for bacterial survival and have no counterparts in human cells, they represent excellent targets for the development of new antibacterial agents. ox.ac.ukmdpi.comnih.gov Inhibiting these enzymes would disrupt cell wall synthesis, leading to bacterial cell death, while minimizing the risk of toxicity to the host. sigmaaldrich.com The conserved nature of Mur ligases across many bacterial species also offers the potential for broad-spectrum antibacterial activity. nih.gov

Design and Development of Inhibitors for Mur Ligases

The development of inhibitors for Mur ligases is a key strategy in the search for new antibiotics. Researchers have employed various approaches, from designing molecules that mimic the natural substrates and transition states of the enzymatic reactions to utilizing advanced computational methods to discover novel inhibitor scaffolds.

A significant approach in designing Mur ligase inhibitors involves creating molecules that mimic the transition state of the reaction catalyzed by these enzymes. Phosphinate inhibitors, for example, are designed to imitate the tetrahedral transition state of phosphoryl transfer in Mur ligases. du.ac.in These compounds have shown inhibitory activity against multiple Mur ligases. For instance, phosphinate inhibitors have demonstrated IC50 values of 49 μM against MurC from E. coli and 680 nM against the MurD enzyme. du.ac.in While these phosphinic acid derivatives have shown good enzymatic inhibition, they have generally lacked potent antibacterial activity, which may be due to poor penetration of the bacterial cell wall. mdpi.com

Another strategy focuses on developing analogs of the natural substrates of Mur ligases. Early studies explored the use of L-alanine analogs to inhibit MurC, even before the enzyme's full structure was known. mdpi.com It was found that glycine (B1666218) and other L-amino acids could competitively inhibit the addition of L-alanine to the UDP-MurNAc substrate, whereas D-amino acids showed no inhibitory effect. mdpi.com More complex substrate analogs, such as those incorporating a 2-thioxothiazolidin-4-one moiety, have been designed as dual inhibitors of MurD and MurE ligases. acs.org One such inhibitor demonstrated antibacterial activity against Staphylococcus aureus and its methicillin-resistant strain (MRSA) with a minimal inhibitory concentration (MIC) of 8 μg/mL. acs.org

Computational and in silico methods have become indispensable tools in the discovery and optimization of Mur ligase inhibitors. acs.org These approaches allow for the rapid screening of large compound libraries to identify potential inhibitors. tandfonline.comtandfonline.com

Virtual Screening and Molecular Docking Virtual screening involves docking large libraries of compounds into the active site of a target enzyme to predict their binding affinity. tandfonline.comnih.gov For example, a virtual screen of over 300,000 natural compounds against the MurD ligase from Acinetobacter baumannii led to the identification of several potential inhibitors. tandfonline.comnih.gov Subsequent experimental testing confirmed the antibacterial activity of some of these compounds. tandfonline.comnih.gov Similarly, a structure-based virtual screening of 1,990 compounds against MurD and MurF from the National Cancer Institute's 'Diversity Set' identified four novel MurD inhibitors and one novel MurF inhibitor. nih.gov

Molecular Dynamics Simulations Molecular dynamics (MD) simulations are used to study the dynamic behavior of the enzyme and its interaction with potential inhibitors, providing insights into the stability of the enzyme-inhibitor complex. nih.govacs.org These simulations can help to refine the design of inhibitors by revealing key interactions and conformational changes. acs.orgacs.org For instance, MD simulations have been used to understand the flexibility of the MurD enzyme and to design inhibitors that target its ATP-binding site. acs.org

Pharmacophore Modeling Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. This information can then be used to search for novel compounds with the desired activity. This approach has been successfully used in the design of Mur ligase inhibitors.

Table 1: Examples of Computationally Identified Mur Ligase Inhibitors

| Compound ID | Target Ligase(s) | Organism | Computational Method(s) | Experimental Validation | Reference |

|---|---|---|---|---|---|

| ZINC08879777 | MurD | Acinetobacter baumannii | Virtual Screening, Molecular Docking, MD Simulation | Antibacterial activity confirmed | tandfonline.comnih.gov |

| ZINC30726863 | MurD | Acinetobacter baumannii | Virtual Screening, Molecular Docking, MD Simulation | Antibacterial activity confirmed | tandfonline.comnih.gov |

| ZINC95486217 | MurD | Acinetobacter baumannii | Virtual Screening, Molecular Docking, MD Simulation | Antibacterial activity confirmed | tandfonline.comnih.gov |

| Compound 2 | MurE, MurD, MurF | Staphylococcus aureus | In Silico Structure-Based Drug Screening, MD Simulation | IC50 of 301 nM against S. epidermidis | nih.govmdpi.com |

| Aminothiazole 3 | MurC, MurD | Escherichia coli | Virtual Screening, Molecular Docking, MD Simulation | Dual inhibitor in the micromolar range | acs.orgacs.org |

Characterization of Substrate Analogs as Inhibitors

Investigation of Bacterial Resistance Mechanisms Against Pathway-Targeting Agents

Bacteria have evolved various mechanisms to resist the effects of antibiotics that target the peptidoglycan biosynthesis pathway. nih.gov Understanding these resistance mechanisms is crucial for developing new inhibitors that can overcome them.

One of the primary mechanisms of resistance is the alteration of the drug's target. microbenotes.com For example, in the case of β-lactam antibiotics, which also target cell wall synthesis, resistance can arise from alterations in penicillin-binding proteins (PBPs) that reduce the drug's binding affinity. microbenotes.com Similarly, resistance to glycopeptides like vancomycin (B549263) can occur through a change in the peptidoglycan precursor from D-alanyl-D-alanine to D-alanyl-D-lactate, which prevents the antibiotic from binding. microbenotes.com

Another significant resistance mechanism is the production of enzymes that inactivate the antibiotic. microbenotes.com The most well-known examples are β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins, rendering them ineffective. frontiersin.org

Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. asm.org These pumps can contribute to resistance against a wide range of antibiotics, including those that target peptidoglycan synthesis. asm.org Studies in Mycobacterium tuberculosis have shown that efflux pumps play a role in the intrinsic resistance to β-lactams and other peptidoglycan synthesis inhibitors like vancomycin. asm.org

Finally, some bacteria can develop resistance by altering the permeability of their cell wall, which can limit the access of hydrophilic compounds to their intracellular targets. frontiersin.org This is a particularly important mechanism in mycobacteria, which have a complex and highly hydrophobic outer layer. frontiersin.org

Emerging Research Directions in Mur Ligase-Targeted Antibacterial Development

The development of new antibacterial agents targeting Mur ligases is an active area of research, with several promising directions emerging. One key strategy is the development of multi-target inhibitors that can simultaneously inhibit more than one Mur ligase. nih.govmdpi.com This approach is attractive because the MurC, MurD, MurE, and MurF ligases share conserved structural features and catalytic mechanisms. ox.ac.uknih.gov A multi-target inhibitor would have a lower likelihood of resistance development, as bacteria would need to acquire mutations in multiple genes to overcome its effects. nih.govdu.ac.in

Researchers are also exploring novel chemical scaffolds for Mur ligase inhibitors. For instance, compounds with an azastilbene scaffold have shown promising inhibitory potencies against multiple Mur ligases, with one compound also demonstrating moderate antibacterial activity. researchgate.net The exploration of natural products as a source of new inhibitors is another active area of investigation. tandfonline.comnih.gov

Polypharmacology, the design of single drugs that act on multiple targets, is an emerging paradigm in drug discovery that is being applied to the development of Mur ligase inhibitors. mdpi.comnih.gov This approach leverages the structural similarities among the Mur ligases to design broad-spectrum inhibitors. mdpi.comnih.gov

Finally, there is a continued focus on using and refining computational methods to accelerate the discovery and optimization of Mur ligase inhibitors. acs.orgacs.org The integration of virtual screening, molecular dynamics, and pharmacophore modeling with experimental validation is expected to play a crucial role in the development of the next generation of Mur ligase-targeted antibiotics. researchgate.net

Q & A

Q. What is the role of UDP-N-acetylmuramoyl-L-alanine (UMA) in bacterial peptidoglycan biosynthesis?

UMA is a critical intermediate in peptidoglycan biosynthesis, serving as the substrate for MurD ligase. MurD catalyzes the ATP-dependent addition of D-glutamate to UMA, forming UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG). This step is essential for constructing the peptide side chain of peptidoglycan, a structural component of bacterial cell walls . Structural studies using X-ray crystallography (e.g., 1.9 Å resolution) have revealed UMA's binding site within MurD, involving interactions with conserved Rossmann-fold domains and magnesium ions that stabilize reaction intermediates .

Q. How can researchers validate the enzymatic activity of MurD ligase in vitro?

Methodological steps include:

- Kinetic assays : Monitor ATP hydrolysis via spectrophotometric detection of ADP/AMP using coupled enzyme systems (e.g., pyruvate kinase/lactate dehydrogenase).

- Radiolabeling : Use [14C]-D-glutamate to track its incorporation into UMAG, followed by thin-layer chromatography (TLC) or HPLC to quantify product formation .

- Crystallography : Co-crystallize MurD with UMA and ATP analogs (e.g., ADP, Mg²⁺/Mn²⁺) to confirm active-site geometry and substrate orientation .

Advanced Research Questions

Q. What structural techniques resolve contradictions in proposed catalytic mechanisms of MurD ligase?

Discrepancies in reaction mechanisms (e.g., substrate phosphorylation vs. direct nucleophilic attack) are addressed via:

- Multi-wavelength anomalous dispersion (MAD) phasing : Used to solve high-resolution (1.9–2.8 Å) crystal structures of MurD-UMA complexes, identifying key residues (e.g., Lys115, Asp317) involved in ATP binding and acyl-phosphate intermediate stabilization .

- Mutagenesis studies : Replace catalytic residues (e.g., His183, Glu157) to assess their impact on ATP hydrolysis and D-glutamate incorporation .

- Comparative analysis : Overlay MurD structures with other Mur ligases (MurC, MurE, MurF) to identify conserved motifs and divergences in substrate specificity .

Q. How can computational docking improve inhibitor design targeting MurD ligase?

Key steps include:

- Active-site mapping : Define the binding pocket using MurD-UMA co-crystal structures (PDB: 1UAG, 3UAG) and identify critical residues (e.g., Gly114, Arg302) .

- Virtual screening : Use software like AutoDock Vina to dock N-substituted D-glutamate analogs (e.g., naphthalene sulfonyl derivatives) and prioritize compounds with high binding affinity (ΔG < -8 kcal/mol) .

- Validation : Correlate docking scores with biochemical IC₅₀ values (e.g., 80–600 μM for sulfonyl-D-Glu inhibitors) and co-crystallize top candidates to confirm binding modes .

Q. What strategies optimize the chemical synthesis of UMA analogs for mechanistic studies?

- Protecting-group chemistry : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive amino and carboxyl moieties during stepwise synthesis .

- Phosphorylation : Employ carbodiimide coupling (e.g., DCC/DMAP) to attach uridine monophosphate (UMP) to N-acetylmuramoyl-L-alanine precursors .

- HPLC purification : Isolate intermediates using reverse-phase C18 columns and validate purity via mass spectrometry (ESI-MS) .

Data Contradiction and Resolution

Q. How do discrepancies in MurD’s ATP-binding site interpretations arise, and how are they resolved?

Early models suggested ATP binds exclusively to the C-terminal domain, but later studies identified Mg²⁺-bridged interactions between ATP’s γ-phosphate and UMA’s carboxyl group . Resolution strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.